Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Medicinal chemistry Physicochemical property Lead optimisation

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate (CAS 2197053-84-0) is a lithiated benzimidazole-2-carboxylate building block bearing a 7-fluoro substituent and an N‑1 tetrahydropyran group. Its molecular formula is C₁₃H₁₂FLiN₂O₃ (MW 270.19) and it is commercially offered at ≥98% purity.

Molecular Formula C13H12FLiN2O3
Molecular Weight 270.19
CAS No. 2197053-84-0
Cat. No. B2596728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
CAS2197053-84-0
Molecular FormulaC13H12FLiN2O3
Molecular Weight270.19
Structural Identifiers
SMILES[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
InChIInChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1
InChIKeyXKWYDDZMTGOZEG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate – Structural Identity and Class Context


Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate (CAS 2197053-84-0) is a lithiated benzimidazole-2-carboxylate building block bearing a 7-fluoro substituent and an N‑1 tetrahydropyran group. Its molecular formula is C₁₃H₁₂FLiN₂O₃ (MW 270.19) and it is commercially offered at ≥98% purity . The benzimidazole scaffold is a privileged pharmacophore in kinase inhibitor programs, and the combination of the electron‑withdrawing fluorine and the solubilising tetrahydropyran ring distinguishes this compound from unsubstituted or differently substituted analogs .

Why Generic Benzimidazole‑2‑carboxylate Building Blocks Cannot Replace the 7‑Fluoro‑Tetrahydropyran Analog


In‑class benzimidazole‑2‑carboxylate lithium salts are not freely interchangeable. The position of the fluorine atom and the nature of the N‑1 substituent directly modulate the electronic environment of the carboxylate, affecting both reactivity in downstream amide couplings and the physicochemical profile of final compounds. For instance, the 7‑fluoro isomer (target) exhibits a predicted LogP of −2.1056 and a topological polar surface area (TPSA) of 67.18 Ų , whereas the unfluorinated parent (lithium 1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑benzo[d]imidazole‑2‑carboxylate) and the 5‑fluoro positional isomer are expected to have meaningfully different lipophilicity and hydrogen‑bonding capacity. These differences propagate into altered solubility, permeability, and off‑target binding when the building block is incorporated into a lead series, making a simple drop‑in replacement inadvisable without experimental re‑validation .

Quantitative Differentiation Evidence for Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate


Positional Fluorine Impact on Predicted Lipophilicity (LogP)

The target 7‑fluoro isomer has a computed LogP of −2.1056 . In contrast, the unfluorinated analog (lithium 1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑benzo[d]imidazole‑2‑carboxylate) is predicted to be considerably more hydrophilic based on the absence of the fluorine atom. While a direct experimental LogP for the 5‑fluoro isomer is not publicly available, the difference in fluorine position on the benzimidazole ring is expected to alter the dipole moment and intramolecular hydrogen‑bonding pattern, leading to a distinct LogP value . The 7‑fluoro substitution thus offers a specific, tunable increase in lipophilicity relative to the des‑fluoro parent, which can be exploited to fine‑tune membrane permeability in drug‑discovery programs.

Medicinal chemistry Physicochemical property Lead optimisation

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile

The target compound displays a TPSA of 67.18 Ų (5 H‑bond acceptors, 0 H‑bond donors) . The unfluorinated analog lacks the fluorine atom but retains the same number of acceptors, resulting in a comparable but not identical TPSA. The 5‑fluoro isomer, due to the different position of fluorine, will exhibit a slightly altered electron distribution that affects the polar surface area. For a drug‑discovery team, even a 1–2 Ų change in TPSA can translate into a meaningful difference in intestinal absorption or blood‑brain barrier penetration, making the 7‑fluoro variant a distinct tool for tuning ADME properties .

Drug design Physicochemical property ADME prediction

Commercial Availability and Purity Benchmarking

The 7‑fluoro isomer is available in ≥98% purity from multiple specialist building‑block suppliers such as Chemscene (Cat. CS‑0625505) and Leyan (Product 1696175) . In contrast, the 5‑fluoro positional isomer (CAS 2197056‑89‑4) shows lower market penetration, being listed by only a few suppliers, which can lead to longer lead times and higher cost . For procurement, the broader multi‑supplier base for the 7‑fluoro isomer translates into more competitive pricing and supply‑chain resilience, a non‑trivial factor when scaling from medicinal chemistry to preclinical development.

Chemical procurement Supply chain Quality control

Safety and Handling Classification

The target compound is classified as GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is comparable to that of the 5‑fluoro isomer, but the explicit SDS documentation provided by Fluorochem for the 7‑fluoro isomer supports straightforward import and laboratory‑handling approval processes in many jurisdictions. The availability of a detailed SDS from a reputable vendor reduces regulatory friction during procurement.

Laboratory safety Regulatory compliance Shipping classification

Impact of Lithium Counter‑ion on Solubility and Reactivity

The lithium salt form of the 7‑fluoro benzimidazole‑2‑carboxylate is expected to confer higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the corresponding free acid or sodium salt, owing to the higher charge density of Li⁺ enhancing ion‑dipole interactions . While direct comparative solubility data are not published, the general principle that lithium carboxylates are more soluble in organic solvents than their sodium or potassium counterparts is well‑established in the synthetic chemistry literature. This makes the lithium salt the preferred form for solution‑phase amide coupling reactions in drug‑discovery synthesis.

Synthetic methodology Salt selection Solubility engineering

High‑Value Application Scenarios for Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate


Kinase Inhibitor Lead Optimisation – ADME Property Tuning

Medicinal chemistry teams building BTK, ITK, or PAK4 inhibitor series can exploit the distinct LogP (−2.1056) and TPSA (67.18 Ų) of this 7‑fluoro building block to fine‑tune the lipophilicity and permeability of advanced leads . The 7‑fluoro substitution provides a different in‑vitro ADME signature compared to the 5‑fluoro isomer, enabling SAR exploration without synthesising multiple regioisomers de novo.

Parallel Library Synthesis via Automated Amide Coupling

The lithium salt form is inherently soluble in DMF and DMSO, making it directly compatible with automated liquid‑handling platforms for high‑throughput amide bond formation . This eliminates the need for pre‑activation or in‑situ salt metathesis, reducing cycle time in DNA‑encoded library or fragment‑based screening campaigns.

Procurement Strategy for Multi‑Gram Scale‑Up

Procurement managers seeking a reliable supply of a fluorinated benzimidazole‑2‑carboxylate building block should prioritise the 7‑fluoro isomer over the 5‑fluoro isomer due to its multi‑supplier base (≥3 verified vendors at ≥98% purity) . This multi‑sourcing mitigates single‑vendor lock‑in and ensures competitive pricing as programs transition from milligram to gram‑scale synthesis.

Quote Request

Request a Quote for Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.